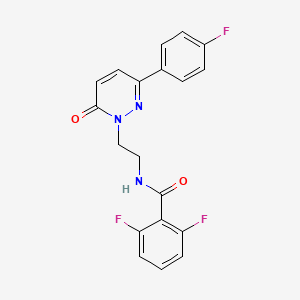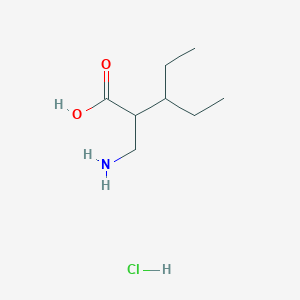
N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex cyclobutane derivatives, including N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide , often involves intricate routes that leverage specific reactivity patterns of precursors to achieve the desired structural framework. For example, gem-Difluorination of methylenecyclopropanes (MCPs) can lead to the formation of gem-difluorocyclobutanes through a process that involves a Wagner-Meerwein rearrangement, a technique that may be relevant to the synthesis of our compound of interest due to the structural similarity in terms of the difluorocyclobutane core (Lin et al., 2021).
Molecular Structure Analysis
Structural characterization is crucial for understanding the chemical and physical behavior of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide . Techniques such as crystal structure analysis provide insight into molecular conformation, which is essential for predicting reactivity and interactions. Although specific studies on N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide were not identified, related compounds have been analyzed, indicating the importance of such analyses in understanding molecular geometry and properties.
Chemical Reactions and Properties
The chemical reactivity of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide can be inferred from studies on similar cyclobutane derivatives. For instance, asymmetric intramolecular cyclobutane formation via photochemical reactions showcases the potential for creating chiral centers, which could be relevant for the synthesis and modification of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide (Yagishita et al., 2011).
Wissenschaftliche Forschungsanwendungen
Catalyst Development
- Selective Hydrogenation Catalyst : A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which shows high activity in the selective formation of cyclohexanone, an important intermediate in chemical industry, under mild conditions (Wang et al., 2011).
Chemical Synthesis
- Synthesis and Characterization : A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a research chemical closely related to N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide, exploring its differentiation from isomers (McLaughlin et al., 2016).
- Intramolecular Cyclobutane Formation : Yagishita et al. (2011) investigated the photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, leading to chiral crystals and intramolecular cyclobutane formation (Yagishita et al., 2011).
- Aminocyclobutane Synthesis : Cheung and Yudin (2009) described a method to create aminocyclobutanes through the ring expansion of N-vinyl-beta-lactams (Cheung & Yudin, 2009).
Medicinal Chemistry
- Novel Binding Site Identification : A study by He et al. (2015) found N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide to be an inhibitor of the fat mass and obesity associated protein (FTO), revealing a novel binding site (He et al., 2015).
Material Science
- Nanofiltration Membrane Development : Chen et al. (2015) focused on the preparation and properties of a novel thin-film composite polyamide membrane formed by the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride (Chen et al., 2015).
Biological Applications
- Alkaloids with Biological Activity : Dembitsky (2007) reviewed research on novel natural cyclobutane-containing alkaloids from terrestrial and marine species, which showed antimicrobial, antibacterial, anticancer, and other activities (Dembitsky, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)6-4-9(5-7-11)14-10(15)8-2-1-3-8/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOZLTASSAHLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)
![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)


![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)